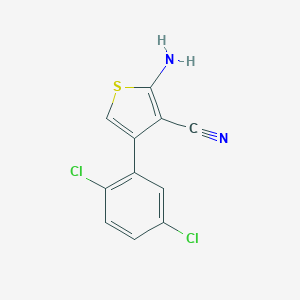

2-Amino-4-(2,5-diclorofenil)-3-tiofeno-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anticancer activity.

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile may also interact with various biological targets.

Mode of Action

It’s known that aromatic compounds with an indole nucleus can interact with multiple receptors . This interaction could lead to a variety of biological responses, depending on the specific targets involved.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile, could affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile typically involves multi-component reactions. One common method is the reaction of 2,5-dichlorobenzaldehyde with malononitrile and thiophene-2-amine in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of common reagents suggest that scaling up the laboratory synthesis could be feasible with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Similar structure with a benzo[h]chromene ring instead of a thiophene ring.

2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile: Contains a pyrano[3,2-h]quinoline ring system.

Uniqueness

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Actividad Biológica

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS Number: 901184-30-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula for 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile is C11H6Cl2N2S. The compound features a thiophene ring and a dichlorophenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H6Cl2N2S |

| CAS Number | 901184-30-3 |

| Purity Limit | ≥ 95% |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile typically involves the reaction of appropriate thiophene derivatives with dichlorobenzoyl compounds under specific conditions. The methods used often aim to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Thiophene derivatives are also being investigated for their anticancer activities. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects by increasing the compound's reactivity with cellular targets .

The biological activity of 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile may be attributed to its ability to interact with specific biological pathways:

- Adenosine Receptor Modulation : Some studies have shown that thiophene derivatives can act as allosteric enhancers at adenosine receptors, which play crucial roles in various physiological processes .

- Reactive Oxygen Species (ROS) Generation : Compounds in this class may induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile. Results indicated a significant reduction in bacterial growth rates compared to control groups, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that 2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile exhibited dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Propiedades

IUPAC Name |

2-amino-4-(2,5-dichlorophenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUYPUFMYQJTIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.